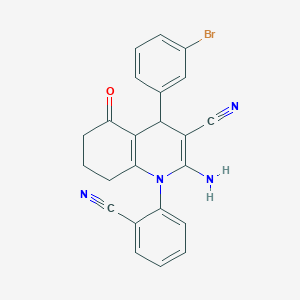
2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as 3-bromobenzaldehyde) reacts with a β-ketoester (such as ethyl acetoacetate) in the presence of ammonium acetate.
Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.
Functional Group Modification: Subsequent reactions introduce the amino, cyano, and other functional groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and quinoline moieties.
Reduction: Reduction reactions can target the cyano and carbonyl groups.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Conversion to primary amines or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metals.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Studied for its potential to inhibit cancer cell proliferation.
Medicine
Drug Development: Potential lead compound for developing new therapeutic agents.
Pharmacology: Investigated for its effects on various biological pathways.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用机制
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Interacts with DNA, affecting gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
2-Amino-4-phenylquinoline: Lacks the bromine and cyano groups, resulting in different biological activity.
4-(3-Bromophenyl)-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the amino and cyano groups.
Uniqueness
Functional Groups: The presence of multiple functional groups (amino, cyano, bromophenyl) makes it highly versatile in chemical reactions.
Biological Activity: Exhibits a broader range of biological activities compared to simpler quinoline derivatives.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
476483-68-8 |
|---|---|
分子式 |
C23H17BrN4O |
分子量 |
445.3 g/mol |
IUPAC 名称 |
2-amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17BrN4O/c24-16-7-3-6-14(11-16)21-17(13-26)23(27)28(18-8-2-1-5-15(18)12-25)19-9-4-10-20(29)22(19)21/h1-3,5-8,11,21H,4,9-10,27H2 |
InChI 键 |
SZGWWZBREZIIJX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10898914.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898927.png)
![(7Z)-3-(difluoromethyl)-7-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10898930.png)
![2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide](/img/structure/B10898934.png)
![2-{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10898940.png)
![N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898943.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10898946.png)
![5-(difluoromethyl)-4-{[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898948.png)

![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B10898953.png)

![4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898971.png)
![2,2-dibromo-1-methyl-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide](/img/structure/B10898976.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B10898977.png)
